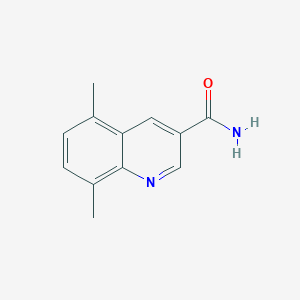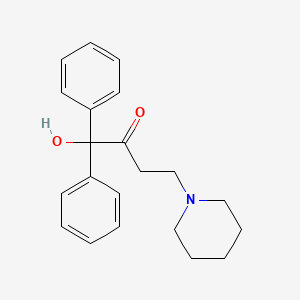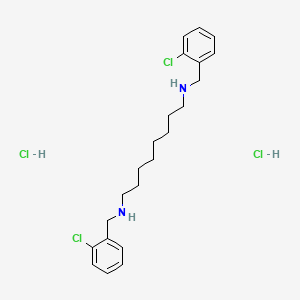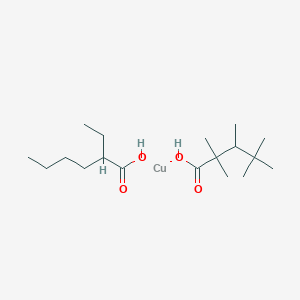
(tert-Decanoato-O)(2-ethylhexanoato-O)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(tert-Decanoato-O)(2-ethylhexanoato-O)copper is a coordination compound that features copper as the central metal atom coordinated with two different organic ligands: tert-decanoate and 2-ethylhexanoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Decanoato-O)(2-ethylhexanoato-O)copper typically involves the reaction of copper salts with the corresponding carboxylic acids. One common method is to react copper(II) acetate with tert-decanoic acid and 2-ethylhexanoic acid in an organic solvent under reflux conditions. The reaction can be represented as follows:
Cu(OAc)2+tert-decanoic acid+2-ethylhexanoic acid→this compound+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where copper salts and carboxylic acids are mixed in a reactor under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(tert-Decanoato-O)(2-ethylhexanoato-O)copper can undergo various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states.
Reduction: The copper center can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using other carboxylic acids or coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions will result in new copper complexes with different ligands.
Applications De Recherche Scientifique
(tert-Decanoato-O)(2-ethylhexanoato-O)copper has several scientific research applications, including:
Catalysis: It can be used as a catalyst in organic reactions such as cross-coupling and oxidation reactions.
Materials Science: It is used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and nanoparticles.
Biology and Medicine: Research is being conducted on its potential use in antimicrobial agents and as a therapeutic agent in certain diseases.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism by which (tert-Decanoato-O)(2-ethylhexanoato-O)copper exerts its effects depends on the specific application. In catalysis, the copper center can facilitate electron transfer and activate substrates for chemical reactions. In biological systems, the copper center can interact with biomolecules, potentially disrupting cellular processes or generating reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Copper(II) acetate
- Copper(II) chloride
- Copper(II) sulfate
Comparison
(tert-Decanoato-O)(2-ethylhexanoato-O)copper is unique due to its mixed-ligand coordination, which can provide distinct chemical properties compared to simpler copper salts like copper(II) acetate or copper(II) chloride. The presence of both tert-decanoate and 2-ethylhexanoate ligands can influence the compound’s solubility, reactivity, and stability, making it suitable for specific applications where other copper compounds may not be as effective.
Propriétés
Numéro CAS |
100231-69-4 |
|---|---|
Formule moléculaire |
C18H36CuO4 |
Poids moléculaire |
380.0 g/mol |
Nom IUPAC |
copper;2-ethylhexanoic acid;2,2,3,4,4-pentamethylpentanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Cu/c1-7(9(2,3)4)10(5,6)8(11)12;1-3-5-6-7(4-2)8(9)10;/h7H,1-6H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
Clé InChI |
REDQJIXTOVGARX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)O.CC(C(C)(C)C)C(C)(C)C(=O)O.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




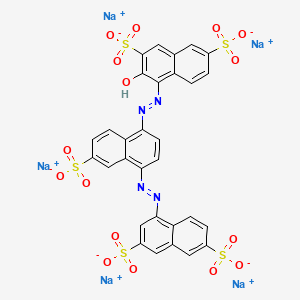


![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)


